Cilnidipine

Description

This compound is a dihydropyridine calcium antagonist. It was jointly developed by Fuji Viscera Pharmaceutical Company, Japan and Ajinomoto, Japan and approved in 1995. Compared with other calcium antagonists, this compound can act on the N-type calcium channel that existing sympathetic nerve end besides acting on L-type calcium channel that similar to most of the calcium antagonists. This drug is approved in China, Japan, Korea, India, and several countries in the European Union.

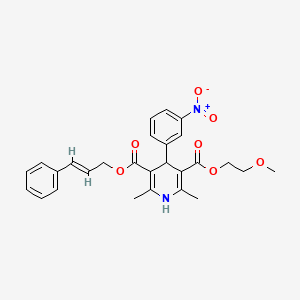

Structure

3D Structure

Properties

IUPAC Name |

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEBULYHNRNJTE-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046309 | |

| Record name | Cilnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

653ºC | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

132203-70-4, 132295-21-7, 132338-87-5 | |

| Record name | Cilnidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132203-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilnidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILNIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CILNIDIPINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CILNIDIPINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

110ºC | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Cilnidipine's Endothelial-Centric Mechanism of Action: A Vasculoprotective Paradigm Beyond Calcium Channel Blockade

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker (CCB), distinguishes itself through a dual blockade of L-type and N-type voltage-gated Ca2+ channels.[1][2][3] While its antihypertensive efficacy is primarily attributed to L-type channel inhibition in vascular smooth muscle, a growing body of evidence reveals a sophisticated and direct mechanism of action within endothelial cells. This vasculoprotective activity, largely independent of its canonical channel-blocking function in these cells, involves the potentiation of nitric oxide (NO) bioavailability, attenuation of oxidative stress, and modulation of vasoactive peptides. This guide provides a detailed technical exploration of these endothelial-centric mechanisms, offering field-proven experimental insights and protocols for researchers in cardiovascular pharmacology and drug development. The unique profile of this compound, which combines effective blood pressure reduction with minimal reflex tachycardia and superior organ protection, is largely underpinned by these endothelial effects.[4][5]

Part 1: The Core Mechanism — Enhancement of Endothelial Nitric Oxide Bioavailability

The vascular endothelium is a critical regulator of vascular tone, primarily through the synthesis of nitric oxide (NO). This compound directly enhances the NO signaling pathway through a two-pronged approach: acute stimulation of NO release and chronic upregulation of the synthetic enzyme, endothelial nitric oxide synthase (eNOS).

Acute, Calcium-Dependent Stimulation of eNOS Activity

A primary and immediate effect of this compound is the induction of endothelium-dependent vasorelaxation.[1][2] This response is causally linked to a transient increase in intracellular calcium concentration ([Ca2+]i) within endothelial cells.[1]

Causality of Experimental Choice: The selection of experimental models such as isolated porcine coronary arteries allows for the direct measurement of isometric tension and the differentiation between endothelium-dependent and -independent relaxation.[1][2] This classic pharmacology setup is crucial for establishing the essential role of the endothelium in the drug's action.

The mechanism is as follows:

-

This compound induces a slow-onset, extracellular Ca2+-dependent increase in endothelial [Ca2+]i.[1][2]

-

This rise in cytosolic calcium facilitates the binding of calmodulin to eNOS.

-

The Ca2+/calmodulin-eNOS complex is the active conformation of the enzyme, which then catalyzes the conversion of L-arginine to L-citrulline and NO.[1]

It is critical to note that this effect is not mediated by the blockade of L- or N-type calcium channels, as these are not significantly expressed in endothelial cells.[1] This points to a distinct, Ca2+-mobilizing mechanism that differentiates this compound from other CCBs.

Upregulation of eNOS Expression and Phosphorylation

Beyond acute stimulation, long-term treatment with this compound enhances the endothelial cell's capacity for NO synthesis. Studies have demonstrated that this compound can:

-

Increase eNOS mRNA Expression: Chronic administration in hypertensive rat models leads to a significant elevation in eNOS mRNA levels in cardiovascular tissues.[1][6]

-

Enhance eNOS Phosphorylation: this compound promotes the phosphorylation of eNOS at the activating serine 1177 residue.[7] This post-translational modification is a key step in maximizing enzyme activity.

This dual-action profile ensures both immediate and sustained improvement in NO bioavailability, contributing to long-term vascular health benefits.[8]

References

- 1. This compound, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound, a Dual L/N-type Ca [japi.org]

- 5. The Promise of this compound in Hypertension with Comorbidities: National Consensus Statement [japi.org]

- 6. Effects of this compound on nitric oxide and endothelin-1 expression and extracellular signal-regulated kinase in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual actions of this compound in human internal thoracic artery: inhibition of calcium channels and enhancement of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of this compound (L/N-type Calcium Channel Blocker) in Treatment of Hypertension: A Meta-Analysis of Randomized and Non-randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

Cilnidipine's Sympatholytic Action: A Technical Guide to its Mechanism and Evaluation

Foreword: Beyond Vasodilation - A New Paradigm in Calcium Channel Blockade

For decades, dihydropyridine calcium channel blockers (CCBs) have been a cornerstone of antihypertensive therapy, primarily through their action on L-type calcium channels in vascular smooth muscle, leading to vasodilation. However, this action often triggers a reflexive increase in sympathetic nervous system (SNS) activity, manifesting as tachycardia and potentially negating some of the cardiovascular benefits. Cilnidipine, a fourth-generation dihydropyridine CCB, represents a significant evolution in this class of drugs. Its unique dual-blocking action on both L-type and N-type voltage-dependent calcium channels offers a more nuanced approach to blood pressure control, directly modulating the sympathetic overactivity that is a hallmark of essential hypertension. This guide provides an in-depth technical exploration of this compound's mechanism of action, with a focus on its sympatholytic properties, and details the experimental methodologies used to validate its effects.

The Dual Blockade Hypothesis: Targeting both Vasculature and Nerves

The therapeutic innovation of this compound lies in its ability to simultaneously target two distinct voltage-gated calcium channels:

-

L-type (Long-lasting) Calcium Channels: Predominantly located on vascular smooth muscle cells, their blockade by this compound leads to peripheral vasodilation and a reduction in blood pressure. This is the classical mechanism of action for dihydropyridine CCBs.[1][2][3]

-

N-type (Neuronal) Calcium Channels: Primarily found at sympathetic nerve terminals, these channels are crucial for the release of neurotransmitters, most notably norepinephrine.[1][4][5] By inhibiting N-type calcium channels, this compound directly suppresses the release of norepinephrine from sympathetic nerve endings, thereby attenuating the sympathetic drive to the heart and blood vessels.[3][4][5][6]

This dual mechanism is the foundation of this compound's unique clinical profile: effective blood pressure reduction without the reflex tachycardia commonly associated with other L-type CCBs.[6][7][8] The inhibition of norepinephrine release also contributes to its cardioprotective and renoprotective effects.[4][7][9]

Signaling Pathway of this compound's Sympatholytic Action

References

- 1. In vitro measurement of endogenous norepinephrine release from small blood vessels with short stimulation trains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. adinstruments.com [adinstruments.com]

- 4. mdpi.com [mdpi.com]

- 5. Quantification of Sympathetic Nerve Traffic to the Heart: Electrophysiological Recording of Cardiac Sympathetic Nerve Activity in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Valsalva Maneuver - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. [PDF] How to measure baroreflex sensitivity: from the cardiovascular laboratory to daily life | Semantic Scholar [semanticscholar.org]

- 8. The Effects of the L / N‐Type Calcium Channel Blocker (this compound) on Sympathetic Hyperactive Morning Hypertension: Results From ACHIEVE‐ONE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Baroreflex Sensitivity: Measurement and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Mechanisms of Cilnidipine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The increasing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic strategies. Calcium dysregulation is a central pathological event in neuronal injury, making calcium channel blockers (CCBs) a compelling class of compounds for neuroprotection. Cilnidipine, a fourth-generation dihydropyridine CCB, is distinguished by its dual-antagonistic action on both L-type and N-type voltage-gated calcium channels. This dual blockade not only confers antihypertensive effects but also presents a unique multi-modal mechanism for neuroprotection. This guide synthesizes the current understanding of this compound's neuroprotective actions, detailing its molecular mechanisms, providing validated experimental protocols for its investigation, and summarizing key preclinical data. The evidence strongly suggests that this compound's ability to inhibit N-type calcium channels, in addition to L-type channels, provides a significant advantage over other CCBs by directly suppressing sympathetic overactivity and excitotoxicity, thereby reducing oxidative stress and neuronal damage in ischemic and neurotoxic models.

The Scientific Rationale: Beyond Blood Pressure Control

Calcium Homeostasis and Neuronal Demise

The precise regulation of intracellular calcium (Ca2+) concentration is fundamental to neuronal function, governing processes from neurotransmitter release to gene expression. Pathological conditions, such as cerebral ischemia or excitotoxicity, trigger a massive influx of Ca2+ into neurons. This overload activates a cascade of deleterious enzymes, including proteases, lipases, and endonucleases, leading to mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, apoptotic or necrotic cell death[1].

This compound: A Dual-Action Pharmacological Tool

This compound is a dihydropyridine CCB that uniquely blocks both L-type (Cav1.x) and N-type (Cav2.2) voltage-gated calcium channels.[2][3][4] While L-type channel blockade in vascular smooth muscle cells is the primary mechanism for its antihypertensive effect, the N-type channel blockade is central to its neuroprotective potential.[5] N-type channels are densely expressed on presynaptic nerve terminals and are pivotal in regulating the release of neurotransmitters, including glutamate and norepinephrine.[2][4] This dual-action profile positions this compound as a promising agent to mitigate multiple facets of neuronal injury.

Core Neuroprotective Mechanisms of Action

Attenuation of Excitotoxicity via N-Type Channel Blockade

Glutamate-mediated excitotoxicity is a primary driver of neuronal death in acute brain injuries like stroke.[6] Over-activation of glutamate receptors (e.g., NMDA receptors) leads to sustained Ca2+ influx. This compound's key neuroprotective feature is its ability to inhibit presynaptic N-type Ca2+ channels.[2] This action directly reduces the excessive, depolarization-induced release of glutamate from presynaptic terminals, thereby dampening the excitotoxic cascade downstream. Studies have shown that this compound reduces retinal damage induced by NMDA receptor activation, highlighting the importance of its N-type channel blocking activity.[7]

Suppression of Sympathetic Nervous System (SNS) Overactivity

Cerebral ischemia and other neurological insults often trigger a surge in sympathetic nervous system activity, leading to the release of catecholamines like norepinephrine.[8] This systemic stress response exacerbates neuronal injury by increasing metabolic demand and promoting oxidative stress. This compound potently inhibits N-type Ca2+ channels on sympathetic nerve endings, attenuating the release of norepinephrine.[2][5][9] This sympatholytic effect has been demonstrated in both animal models and clinical studies, where this compound treatment was associated with reduced plasma catecholamine levels.[8][10] This mechanism is a critical differentiator from L-type-only CCBs, which can sometimes cause a reflexive increase in sympathetic activity.[9]

A study comparing this compound to the L-type blocker nilvadipine in a rat model of focal brain ischemia found that this compound significantly reduced the cerebral infarction size, whereas an equipotent hypotensive dose of nilvadipine did not.[11][12] This strongly suggests that the N-type channel blockade and consequent sympatholytic action are crucial for its neuroprotective effects.[11][12]

Direct Antioxidant and Pro-Survival Signaling

Beyond channel blockade, this compound exhibits direct neuroprotective properties by mitigating oxidative stress and activating pro-survival pathways.[13][14] In a study using neuronally differentiated PC12 cells, this compound protected against hydrogen peroxide (H₂O₂)-induced injury by:

-

Scavenging free radicals : It directly reduced the levels of intracellular ROS.[13][14]

-

Activating the PI3K/Akt pathway : It increased the phosphorylation of Akt and GSK-3β, key proteins in a signaling cascade that promotes cell survival.[13][14]

-

Inhibiting apoptotic signals : It decreased the release of cytochrome c from mitochondria and suppressed the activation of caspase-3 and cleavage of PARP, which are critical steps in the apoptotic pathway.[13][14]

Regulation of Cerebral Blood Flow

While potent vasodilation can be a concern in acute stroke by potentially shunting blood away from ischemic areas, studies in spontaneously hypertensive rats show that this compound produces a long-lasting hypotensive effect without negatively affecting regional cerebral blood flow.[15] It appears to preserve the autoregulation of cerebral blood flow, even during significant hypotension, suggesting a favorable profile for maintaining brain perfusion.[15]

Experimental Validation: Methodologies and Protocols

Investigating the neuroprotective effects of this compound requires robust in vitro and in vivo models. The choice of model is critical and should be guided by the specific mechanistic question being addressed.

In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This model is the gold standard for assessing direct neuroprotective effects against excitotoxicity.[6][16][17]

-

Rationale: Primary cortical or hippocampal neurons provide a physiologically relevant system to study the postsynaptic effects of glutamate and the efficacy of neuroprotective compounds. This setup allows for precise control over the cellular environment and direct measurement of neuronal viability and death pathways.[6][18]

Step-by-Step Protocol:

-

Cell Culture: Isolate and culture primary cortical neurons from embryonic day 18 (E18) rat or mouse pups on poly-D-lysine-coated plates. Maintain cultures in a neurobasal medium supplemented with B27 and glutamine for 10-14 days to allow for mature synapse formation.

-

Compound Pre-treatment: 24 hours prior to insult, replace the culture medium with a fresh medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (e.g., 0.1% DMSO). The pre-incubation allows for the compound to reach its target and modulate cellular pathways.[17]

-

Excitotoxic Insult: Prepare a high-concentration glutamate solution (e.g., 100 µM) in a controlled buffer. Briefly expose the neuronal cultures to the glutamate solution for a short duration (e.g., 15-30 minutes) to induce acute excitotoxicity.

-

Washout and Recovery: After the insult, thoroughly wash the cultures with a glutamate-free medium and return them to the pre-treatment medium containing this compound or vehicle.

-

Assessment of Viability (24 hours post-insult):

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage and necrosis.

-

MTT/MTS Assay: Quantify mitochondrial metabolic activity as a proxy for cell viability.

-

Live/Dead Staining: Use fluorescent dyes like Calcein-AM (live cells, green) and Propidium Iodide (dead cells, red) for direct visualization and quantification via fluorescence microscopy.

-

Self-Validation and Controls:

-

Positive Control: Use a known NMDA receptor antagonist like MK-801 to confirm that the cell death is glutamate receptor-mediated.[16]

-

Vehicle Control: Ensure that the solvent for this compound (e.g., DMSO) does not affect cell viability at the concentrations used.

-

Dose-Response Curve: Test multiple concentrations of this compound to establish the effective protective range and potential toxicity.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia (stroke).[19]

-

Rationale: This model mimics the pathophysiology of human ischemic stroke, allowing for the evaluation of a drug's efficacy in a complex biological system that includes factors like blood flow dynamics, inflammation, and blood-brain barrier integrity.[11][19] It is particularly suited for this compound, given the drug's dual vascular and neuronal effects.

Step-by-Step Protocol:

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats (250-300g). Anesthetize the animals (e.g., with isoflurane).

-

Surgical Procedure (Transient MCAO):

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Introduce a nylon monofilament suture via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.

-

Maintain the occlusion for a set period (e.g., 90 minutes).

-

-

Drug Administration: Administer this compound (e.g., 1-3 mg/kg, i.p. or i.v.) or vehicle at the time of reperfusion or shortly before. The timing and route are critical variables to test for therapeutic window and efficacy.

-

Reperfusion: After the occlusion period, withdraw the suture to allow for reperfusion of the ischemic territory.

-

Neurological Assessment (24h post-MCAO): Score the animals for neurological deficits using a standardized scale (e.g., a 5-point scale from 0=no deficit to 4=severe deficit).

-

Infarct Volume Analysis (48h post-MCAO):

-

Sacrifice the animals and harvest the brains.

-

Slice the brain into coronal sections (e.g., 2 mm thick).

-

Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (dead) tissue remains white.

-

Quantify the infarct volume using image analysis software.

-

Self-Validation and Controls:

-

Sham-operated Control: Perform the same surgery without occluding the MCA to control for the effects of anesthesia and the surgical procedure itself.

-

Vehicle Control: Administer the drug vehicle to an MCAO group to establish the baseline infarct volume.

-

Blood Pressure Monitoring: Continuously monitor arterial blood pressure to distinguish the neuroprotective effects from systemic hypotension. Compare with an L-type only CCB to isolate the contribution of the N-type blockade.[11][12]

Quantitative Data Summary

The following tables summarize representative findings from preclinical studies, demonstrating the neuroprotective efficacy of this compound.

Table 1: In Vitro Neuroprotection against Oxidative Stress

| Model System | Insult | This compound Conc. | Outcome Measure | Result | Source |

|---|---|---|---|---|---|

| Differentiated PC12 Cells | H₂O₂ (150 µM) | 1-10 µM | Cell Viability (MTT) | Concentration-dependent increase in viability | [13] |

| Differentiated PC12 Cells | H₂O₂ (150 µM) | 10 µM | ROS Levels | Significant reduction in free radicals | [13] |

| Differentiated PC12 Cells | H₂O₂ (150 µM) | 10 µM | p-Akt Expression | Significant increase | [13] |

| Differentiated PC12 Cells | H₂O₂ (150 µM) | 10 µM | Activated Caspase-3 | Significant decrease |[13] |

Table 2: In Vivo Neuroprotection in Focal Cerebral Ischemia

| Animal Model | Drug & Dose | Administration Time | Outcome Measure | Result vs. Vehicle | Source |

|---|---|---|---|---|---|

| Rat (MCAO) | This compound (3 mg/kg) | Pre-ischemia | Infarct Volume | Significant reduction | [11][12] |

| Rat (MCAO) | Nilvadipine (L-type CCB) | Pre-ischemia | Infarct Volume | No significant effect | [11][12] |

| Rat Retina | This compound (100 µg/kg, i.v.) | Pre-ischemia | Retinal Damage | Dramatic reduction | [7] |

| Rat Retina | Amlodipine (L-type CCB) | Pre-ischemia | Retinal Damage | No protective effect |[7] |

Future Directions and Concluding Remarks

The evidence strongly supports the neuroprotective potential of this compound, primarily mediated by its unique dual blockade of L- and N-type calcium channels. This dual action confers a multi-target benefit by simultaneously reducing excitotoxicity, suppressing harmful sympathetic overactivity, and activating pro-survival intracellular signaling pathways.[9][13][20]

Future research should focus on:

-

Chronic Neurodegenerative Models: Evaluating the efficacy of this compound in models of Alzheimer's and Parkinson's disease, where calcium dysregulation and oxidative stress are also key pathological features.[21][22]

-

Blood-Brain Barrier Penetration: While this compound is reported to be largely excluded from the healthy brain by P-glycoprotein, its transport into the ischemic hemisphere is enhanced, suggesting it can reach its target site when needed most.[23] Further characterization of this dynamic is warranted.

-

Clinical Translation: Well-designed clinical trials are needed to confirm these preclinical findings in patients with acute ischemic stroke or other neurological disorders.

References

- 1. premierscience.com [premierscience.com]

- 2. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. A Comprehensive Insight on Pharmacological Properties of this compound: A Fourth-generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. Histological protection by this compound, a dual L/N-type Ca(2+) channel blocker, against neurotoxicity induced by ischemia-reperfusion in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound on sympathetic nerve activity and cardiorenal function in hypertensive patients with type 2 diabetes mellitus: association with BNP and aldosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: a new generation Ca channel blocker with inhibitory action on sympathetic neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits the sympathetic nerve activity and improves baroreflex sensitivity in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of a dual L/N-type Ca(2+) channel blocker this compound in the rat focal brain ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound mediates a neuroprotective effect by scavenging free radicals and activating the phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [Effect of this compound (FRC-8653) on autoregulation of cerebral blood flow] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 17. innoprot.com [innoprot.com]

- 18. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]

- 19. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]

- 20. researchgate.net [researchgate.net]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. Potential for specific dihydropyridine calcium channel blockers to have a positive impact on cognitive function in humans: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Cellular Pathways Modulated by N-type Calcium Channel Blockade with Cilnidipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker (CCB), distinguishes itself through its dual-action mechanism, inhibiting both L-type (long-lasting) and N-type (neuronal) voltage-dependent calcium channels.[1] This unique pharmacological profile extends its therapeutic applications beyond simple vasodilation, offering significant advantages in modulating sympathetic nervous system activity and the renin-angiotensin-aldosterone system (RAAS). This guide provides a comprehensive technical overview of the cellular pathways affected by this compound's N-type calcium channel blockade, its implications for organ protection, and detailed experimental protocols for investigating these effects.

Introduction: The Dual-Blocking Advantage of this compound

Conventional dihydropyridine CCBs primarily target L-type calcium channels, which are abundant in vascular smooth muscle cells.[2] Their blockade leads to vasodilation and a reduction in blood pressure.[3] However, this action can trigger reflex tachycardia, an undesirable increase in heart rate mediated by the sympathetic nervous system.[4] this compound's innovation lies in its additional ability to block N-type calcium channels, which are predominantly located on presynaptic nerve terminals.[5] This N-type channel blockade inhibits the release of neurotransmitters like norepinephrine, thereby attenuating sympathetic nervous system overactivity.[3][6] This dual mechanism not only provides effective blood pressure control but also mitigates the common side effects associated with traditional L-type CCBs.[6]

Modulation of the Sympathetic Nervous System

The sympathetic nervous system plays a crucial role in the regulation of cardiovascular homeostasis. Overactivity of this system is a key factor in the pathogenesis of hypertension and related organ damage.[1] this compound's blockade of N-type calcium channels directly interferes with sympathetic neurotransmission.

Mechanism of Sympathetic Inhibition

N-type calcium channels are essential for the influx of calcium ions into presynaptic nerve terminals, a critical step for the fusion of synaptic vesicles containing norepinephrine with the cell membrane and subsequent neurotransmitter release.[3] By blocking these channels, this compound effectively reduces the amount of norepinephrine released at sympathetic nerve endings.[7] This sympatholytic effect leads to several beneficial downstream consequences:

-

Reduced Vasoconstriction: Lower levels of norepinephrine result in decreased stimulation of alpha-1 adrenergic receptors on vascular smooth muscle, contributing to vasodilation.

-

Suppression of Tachycardia: Unlike L-type CCBs, which can cause a reflex increase in heart rate, this compound's sympathoinhibitory action helps to prevent or lessen this effect.[4]

-

Decreased Cardiac Overactivity: Studies have shown that this compound can suppress cardiac sympathetic overactivity in patients with essential hypertension.[8][9]

Experimental Workflow: Assessing Sympathetic Nerve Activity

A common method to evaluate the sympatholytic effects of this compound is through the measurement of plasma norepinephrine levels and heart rate variability.

References

- 1. A Comprehensive Insight on Pharmacological Properties of this compound: A Fourth-generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound, a Dual L/N-type Ca [japi.org]

- 5. Protective Actions of this compound: Dual L/N-Type Calcium Channel Blocker Against Hypertensive Renal Injury in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. droracle.ai [droracle.ai]

- 7. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Effects of amlodipine and this compound on cardiac sympathetic nervous system and neurohormonal status in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated In Vivo Model for Assessing Cilnidipine-Induced Neuroprotection in Focal Cerebral Ischemia

Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and cerebrovascular disease.

Objective: This document provides a comprehensive guide to an in vivo experimental model designed to investigate the neuroprotective mechanisms of Cilnidipine, a fourth-generation dual L/N-type calcium channel blocker, in the context of ischemic stroke. The protocols herein are structured to ensure scientific rigor, reproducibility, and a clear understanding of the causal relationships behind each experimental step.

Scientific Rationale: The Neuroprotective Potential of Dual Calcium Channel Blockade

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal death. A key pathological event is excitotoxicity, driven by excessive glutamate release and a subsequent massive influx of calcium (Ca²⁺) into neurons, which activates apoptotic pathways.

This compound presents a unique therapeutic strategy due to its dual antagonism of both L-type and N-type voltage-gated calcium channels.[1][2] This contrasts with traditional dihydropyridine calcium channel blockers that primarily target L-type channels.[1][3]

-

L-type Channel Blockade: Located on vascular smooth muscle, blocking these channels leads to vasodilation.[2][4] In the context of stroke, this may help improve cerebral blood flow (CBF), although studies suggest this compound has a modest effect on CBF, implying other mechanisms are at play.[5][6]

-

N-type Channel Blockade: These channels are concentrated on presynaptic nerve terminals and regulate the release of neurotransmitters.[2][4][7] By inhibiting N-type channels, this compound can suppress the over-release of norepinephrine from sympathetic nerve endings, dampening the sympathetic nervous system's response to stress.[7][8] Crucially, this action is hypothesized to reduce the release of glutamate during an ischemic event, directly targeting the excitotoxic cascade.[5][9]

Beyond direct channel blockade, evidence suggests this compound's neuroprotective effects are mediated by the activation of pro-survival signaling pathways, such as the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, which promotes anti-apoptotic processes.[1][10]

Proposed Mechanistic Pathway of this compound in Neuroprotection

The following diagram illustrates the hypothesized signaling cascade through which this compound confers neuroprotection during an ischemic event.

Caption: Proposed mechanism of this compound-induced neuroprotection.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The transient MCAO model in rats is the gold standard for simulating focal cerebral ischemia, as it reliably reproduces the pathological features of human ischemic stroke, including a core infarct and a surrounding, potentially salvageable penumbra.

Causality for Model Selection:

-

Clinical Relevance: The territory of the middle cerebral artery is most commonly affected in human stroke.

-

Reperfusion Injury: The model allows for a period of occlusion followed by reperfusion, enabling the study of interventions administered at a clinically relevant time point.[10]

-

Validated Outcomes: The model is well-characterized with robust and reproducible endpoints, including neurological deficit scoring and histological infarct volume measurement.

Experimental Design and Control Groups

A robust experimental design with appropriate controls is critical to validate the specific neuroprotective effects of this compound. The following groups are recommended for a comprehensive study.

| Group ID | Group Name | Treatment | Purpose |

| 1 | Sham + Vehicle | Sham Surgery + Vehicle | To control for the effects of surgery and anesthesia. |

| 2 | MCAO + Vehicle | MCAO Surgery + Vehicle | To establish the baseline ischemic injury. |

| 3 | MCAO + this compound | MCAO Surgery + this compound (1 mg/kg) | To test the neuroprotective efficacy of this compound. |

| 4 | MCAO + L-type CCB | MCAO Surgery + Nilvadipine (1 mg/kg) | Critical Control: To differentiate the unique effects of N-type channel blockade from the general effects of L-type blockade and vasodilation.[5][9] |

| 5 | Sham + this compound | Sham Surgery + this compound (1 mg/kg) | To assess any potential effects of the drug in a non-ischemic state. |

Rationale for Dosing and Administration:

-

Dose Selection: A dose of 1 mg/kg (intraperitoneal) has been shown to be effective in reducing cerebral infarction in rats without causing significant hypotension that could confound the results.[5][9][10]

-

Route of Administration: Intraperitoneal (i.p.) injection is chosen for its rapid systemic absorption and ease of administration.

-

Timing: Administering the treatment at the onset of reperfusion mimics a clinically relevant scenario where therapy is initiated after the ischemic event has occurred.[10]

Detailed Experimental Protocols

Ethical Note: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.

Protocol 1: Transient MCAO Surgery (Intraluminal Filament Model)

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat (280-320 g) with isoflurane (3-4% for induction, 1.5-2% for maintenance). Maintain body temperature at 37.0 ± 0.5°C using a heating pad.

-

Surgical Incision: Place the rat in a supine position and make a midline cervical incision.

-

Vessel Exposure: Carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Artery Ligation: Ligate the distal end of the ECA and the proximal end of the CCA with a 5-0 silk suture.

-

Filament Insertion: Make a small incision in the CCA. Insert a 4-0 monofilament nylon suture with a silicone-coated tip through the CCA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

-

Occlusion Period: Maintain the filament in place for 2 hours.

-

Reperfusion: After 2 hours, carefully withdraw the filament to allow reperfusion. Suture the neck incision.

-

Sham Control: Perform the same surgical procedure on sham animals, but do not advance the filament to occlude the MCA.

-

Post-operative Care: Administer saline for hydration and monitor the animal during recovery.

Protocol 2: Drug and Vehicle Administration

-

This compound Preparation: Prepare a 1 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.

-

Vehicle Preparation: Prepare the vehicle solution without the drug.

-

Nilvadipine Preparation: Prepare the L-type blocker control in the same vehicle at the same concentration.

-

Administration: Immediately after withdrawing the filament to begin reperfusion, administer the appropriate treatment (Vehicle, this compound, or Nilvadipine) via i.p. injection at a volume of 1 mL/kg.

Protocol 3: Neurological Deficit Assessment (24h Post-MCAO)

-

At 24 hours after MCAO, evaluate neurological function using a 5-point scale. This is a critical functional outcome measure.

-

An observer blinded to the experimental groups should perform the scoring.

| Score | Neurological Deficit |

| 0 | No observable deficit. |

| 1 | Forelimb flexion: Failure to extend the right forepaw fully. |

| 2 | Circling: Spontaneous circling towards the contralateral (right) side. |

| 3 | Falling: Falling to the right side. |

| 4 | No spontaneous motor activity or death. |

Protocol 4: Infarct Volume Quantification (TTC Staining)

-

Tissue Harvesting: At 24 hours post-MCAO, deeply anesthetize the rat and perfuse transcardially with cold saline.

-

Brain Slicing: Decapitate the animal, remove the brain, and slice it into 2 mm thick coronal sections using a brain matrix.

-

TTC Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline at 37°C for 20 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

-

Image Analysis: Scan the stained sections. Using image analysis software (e.g., ImageJ), calculate the infarct area for each slice. To correct for edema, use the following formula: Corrected Infarct Volume (%) = [(Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere)] / (Volume of Contralateral Hemisphere) x 100

Protocol 5: Molecular Analysis via Western Blot

-

Tissue Collection: At 24 hours, harvest brain tissue from the ischemic penumbra (peri-infarct region).

-

Protein Extraction: Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Western Blot:

-

Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Bcl-2

-

Bax

-

Cleaved Caspase-3

-

β-Actin (as a loading control)

-

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect bands using an ECL substrate and imaging system.

-

-

Densitometry: Quantify band intensity using image analysis software and normalize to the loading control.

Experimental Workflow and Data Analysis

The diagram below outlines the complete experimental timeline from animal preparation to data analysis.

Caption: Comprehensive experimental workflow from surgery to analysis.

Statistical Analysis

-

Neurological Scores: Use a non-parametric test (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test) for ordinal data.

-

Infarct Volume & Western Blot Data: Use a one-way ANOVA followed by a suitable post-hoc test (e.g., Tukey's or Dunnett's) to compare means between the different groups.

-

A p-value of < 0.05 is typically considered statistically significant.

Expected Outcomes:

-

The MCAO + this compound group will show a significant reduction in neurological deficit scores and infarct volume compared to the MCAO + Vehicle group.

-

The MCAO + L-type CCB group may show some protection, but the effect is expected to be less pronounced than with this compound, highlighting the importance of the N-type channel blockade.

-

Western blot analysis will reveal a significant increase in the p-Akt/Akt ratio and Bcl-2/Bax ratio, and a decrease in cleaved caspase-3 in the this compound-treated group relative to the vehicle control.

Conclusion and Future Perspectives

This application note details a validated and controlled in vivo model for demonstrating the neuroprotective efficacy of this compound. By incorporating specific controls, such as a pure L-type channel blocker, this experimental design allows for the dissection of this compound's unique N-type channel-mediated neuroprotective mechanisms from its general antihypertensive effects. The successful execution of these protocols will provide robust evidence for this compound's potential as a therapeutic agent for ischemic stroke, particularly for the large population of at-risk hypertensive patients.[11][12]

Future studies could expand on this model to investigate long-term functional outcomes (e.g., motor coordination and cognitive tests), explore the role of this compound in promoting neurogenesis and angiogenesis during the recovery phase, and test its efficacy in combination with thrombolytic therapies.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. A Comprehensive Insight on Pharmacological Properties of this compound: A Fourth-generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of this compound vs losartan on cerebral blood flow in hypertensive patients with a history of ischemic stroke: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound on sympathetic nerve activity and cardiorenal function in hypertensive patients with type 2 diabetes mellitus: association with BNP and aldosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of a dual L/N-type Ca(2+) channel blocker this compound in the rat focal brain ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of the phosphatidylinositol 3-kinase pathway plays important roles in reduction of cerebral infarction by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound, an L/N-Type Calcium Channel Blocker, on Carotid Atherosclerosis in Japanese Post-Stroke Hypertensive Patients: Results from the CA-ATTEND Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium channel blockers and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Western blot protocol for assessing Cilnidipine's effect on eNOS expression

Application Note & Protocol

Topic: Quantitative Analysis of eNOS Expression in Response to Cilnidipine Treatment via Western Blot

Abstract

This document provides a comprehensive guide for researchers on utilizing Western blot analysis to investigate the effects of this compound on the expression of endothelial nitric oxide synthase (eNOS). This compound, a dual L/N-type calcium channel blocker, is known for its vasodilatory effects, which may be linked to its influence on the nitric oxide (NO) signaling pathway. This protocol offers a detailed, step-by-step methodology, from cell culture and treatment to data acquisition and analysis, grounded in established scientific principles to ensure reproducibility and accuracy.

Scientific Rationale & Experimental Keystone

Endothelial nitric oxide synthase (eNOS or NOS3) is a critical enzyme in the vascular endothelium responsible for the synthesis of nitric oxide (NO), a potent vasodilator that plays a key role in regulating blood pressure, inhibiting platelet aggregation, and preventing leukocyte adhesion. Dysregulation of eNOS expression or activity is a hallmark of endothelial dysfunction and a contributor to various cardiovascular diseases.

This compound distinguishes itself from other calcium channel blockers by inhibiting both L-type and N-type calcium channels. While L-type channel blockade contributes to vasodilation, the inhibition of N-type channels in sympathetic nerve terminals suppresses norepinephrine release, leading to a reduction in heart rate and stress-induced hypertension. Emerging evidence suggests that this compound's therapeutic benefits may extend to direct modulation of the eNOS/NO pathway. The hypothesis for this protocol is that this compound treatment upregulates the expression of eNOS in endothelial cells, thereby enhancing NO bioavailability.

Western blotting is the chosen method for this investigation due to its high specificity and semi-quantitative power, allowing for the precise detection and comparison of eNOS protein levels in cell lysates following different experimental conditions.

Experimental Design & Workflow

A successful experiment hinges on a well-planned design that incorporates appropriate controls and considers all variables. The workflow outlined below ensures the generation of reliable and interpretable data.

Figure 1: A comprehensive workflow diagram illustrating the key phases of the Western blot protocol, from initial sample preparation to final data analysis for assessing eNOS expression.

Detailed Step-by-Step Protocol

This protocol is optimized for Human Umbilical Vein Endothelial Cells (HUVECs), a standard and relevant model for studying endothelial function.

Part A: Cell Culture, Treatment, and Lysis

-

Cell Culture: Culture HUVECs in EGM™-2 Endothelial Cell Growth Medium-2 BulletKit™ and maintain in a humidified incubator at 37°C with 5% CO₂. Use cells between passages 3 and 6 for experiments to ensure physiological relevance.

-

Seeding: Seed HUVECs in 6-well plates and allow them to grow to 80-90% confluency.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced artifacts.

-

Starve cells in a low-serum medium for 2-4 hours before treatment.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24 hours).

-

Crucial Control: Always include a "Vehicle" control group treated with the same concentration of DMSO as the highest this compound dose.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA Lysis and Extraction Buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (containing the protein) to a new tube, avoiding the pellet.

-

Part B: Protein Quantification

-

Assay: Use a BCA Protein Assay Kit to determine the protein concentration of each lysate, following the manufacturer's instructions.

-

Standardization: Based on the concentrations obtained, calculate the volume of each lysate needed to load an equal amount of protein (typically 20-30 µg) for each sample. Dilute the calculated volume in RIPA buffer and 4x Laemmli Sample Buffer.

-

Denaturation: Heat the prepared samples at 95-100°C for 5 minutes.

Part C: SDS-PAGE and Protein Transfer

-

Gel Electrophoresis:

-

Load 20-30 µg of protein per lane into an 8% SDS-polyacrylamide gel. The predicted molecular weight of eNOS is ~133 kDa, so a lower percentage gel is appropriate for better resolution of high molecular weight proteins.

-

Include a pre-stained protein ladder in one lane to monitor migration.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a 0.45 µm PVDF membrane.

-

For large proteins like eNOS, a wet transfer at 100V for 90 minutes at 4°C is recommended. Adding up to 0.1% SDS to the transfer buffer can improve the transfer efficiency of high molecular weight proteins.

-

Validation Step: After transfer, stain the membrane with Ponceau S solution for a few minutes to visualize protein bands and confirm a successful and even transfer across all lanes. Destain with TBST.

-

Part D: Immunodetection

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST) for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding.

-

Primary Antibody Incubation:

-

Incubate the membrane with a validated primary antibody against total eNOS (diluted in blocking buffer) overnight at 4°C with gentle agitation. A typical dilution is 1:1000.

-

Simultaneously, prepare a separate membrane or strip and re-probe the same membrane for a loading control protein like GAPDH (~36 kDa) or β-actin (~42 kDa).[1][2] This is essential for data normalization.[3][4]

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted 1:5000 in blocking buffer for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Part E: Signal Detection and Analysis

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Imaging: Immediately capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to ensure the bands are not saturated.

-

Densitometry: Quantify the pixel intensity of the eNOS bands (~140 kDa) and the corresponding loading control bands for each lane using software such as ImageJ.[5]

-

Normalization: For each sample, divide the band intensity of eNOS by the band intensity of its corresponding loading control (e.g., GAPDH). This normalization corrects for any variations in protein loading.

-

Data Interpretation: Compare the normalized eNOS expression levels across the different treatment groups (Vehicle vs. This compound doses).

Data Presentation & Expected Results

The final data should be presented as a fold change in normalized eNOS expression relative to the vehicle-treated control group. Studies suggest that this compound treatment may lead to an increase in eNOS expression.[6][7]

Table 1: Sample Quantitative Data Analysis

| Treatment Group | eNOS Band Intensity (Arbitrary Units) | GAPDH Band Intensity (Arbitrary Units) | Normalized eNOS Expression (eNOS/GAPDH) | Fold Change (vs. Vehicle) |

| Vehicle (DMSO) | 50,000 | 98,000 | 0.51 | 1.00 |

| This compound (0.1 µM) | 65,000 | 97,000 | 0.67 | 1.31 |

| This compound (1 µM) | 88,000 | 99,000 | 0.89 | 1.74 |

| This compound (10 µM) | 120,000 | 98,500 | 1.22 | 2.39 |

Mechanistic Pathway

This compound's effect on eNOS may be multifaceted. Beyond its primary channel-blocking activity, it may influence upstream signaling kinases that regulate eNOS gene transcription and protein stability.

Figure 2: Proposed signaling pathway by which this compound may modulate intracellular cascades, leading to increased transcription and expression of the eNOS protein.

References

- 1. GAPDH - a loading control in Western blotting [hytest.fi]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. origene.com [origene.com]

- 4. resources.biomol.com [resources.biomol.com]

- 5. eNOS Polyclonal Antibody (PA1-037) [thermofisher.com]

- 6. Effects of this compound on nitric oxide and endothelin-1 expression and extracellular signal-regulated kinase in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual actions of this compound in human internal thoracic artery: inhibition of calcium channels and enhancement of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cilnidipine Administration in Hypertensive Rat Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of cilnidipine in various hypertensive rat models. This document outlines detailed, field-proven protocols, explains the scientific rationale behind experimental choices, and offers insights into data interpretation.

Introduction to this compound: A Dual-Action Antihypertensive Agent

This compound is a fourth-generation dihydropyridine calcium channel blocker (CCB) distinguished by its unique dual-blocking action on both L-type and N-type voltage-dependent calcium channels.[1][2] L-type calcium channels are predominantly found on vascular smooth muscle, and their blockade by this compound leads to vasodilation and a subsequent reduction in blood pressure.[3][4] Uniquely, this compound also inhibits N-type calcium channels located on presynaptic sympathetic nerve terminals.[1][2][3] This action suppresses the release of norepinephrine, thereby reducing sympathetic nervous system hyperactivity, which is a key contributor to the pathogenesis of hypertension.[3][4][5] This dual mechanism not only provides effective blood pressure control but also offers potential advantages in organ protection, such as reducing proteinuria and ameliorating renal and cardiac damage, making it a valuable tool in hypertension research.[3][6][7][8]

The following protocols are designed to be self-validating, incorporating key monitoring steps to ensure the robustness and reproducibility of studies investigating the effects of this compound in preclinical hypertensive rat models.

Selecting the Appropriate Hypertensive Rat Model

The choice of hypertensive rat model is critical and should align with the specific research question. Several well-established models are suitable for studying the effects of this compound.

| Model | Induction Method | Key Characteristics & Suitability for this compound Studies | References |

| L-NAME-Induced Hypertension | Chronic administration of NG-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase (NOS) inhibitor.[6][9] | Induces hypertension through endothelial dysfunction and increased peripheral resistance.[9] This model is particularly useful for investigating the renoprotective effects of this compound, as NO deficiency contributes to renal injury.[1][6] | [1][6][9] |

| DOCA-Salt Hypertension | Unilateral nephrectomy followed by administration of deoxycorticosterone acetate (DOCA) and high-salt diet. | A model of low-renin, volume-dependent hypertension.[10][11][12] It is valuable for studying the effects of this compound on the renin-angiotensin-aldosterone system (RAAS) and sympathetic nervous activity.[10] | [10][11][12][13] |

| Spontaneously Hypertensive Rat (SHR) | Genetically predisposed to develop hypertension. | A widely used model of essential hypertension that shares many features with the human condition.[14] SHRs exhibit cardiac and vascular hypertrophy, making them ideal for studying the cardioprotective effects of this compound.[14][15] | [14][15] |

| Dahl Salt-Sensitive (DSS) Rat | Genetically susceptible to developing hypertension on a high-salt diet. | A model of salt-sensitive hypertension, relevant for studying the interplay between dietary salt, the sympathetic nervous system, and blood pressure regulation.[16] It allows for the investigation of this compound's efficacy in this specific form of hypertension. | [16][17][18] |

Experimental Design and Workflow

A well-structured experimental design is paramount for obtaining reliable and interpretable data. The following workflow provides a general framework that can be adapted to specific research needs.

Caption: General experimental workflow for evaluating this compound in hypertensive rat models.

Detailed Administration Protocol for this compound

This protocol provides a step-by-step guide for the preparation and oral administration of this compound to hypertensive rats.

Materials:

-

This compound powder

-

0.5% Sodium Carboxymethyl Cellulose (Na-CMC) solution (vehicle)

-

Weighing scale

-

Mortar and pestle or homogenizer

-

Graduated cylinder

-

Stir plate and magnetic stir bar

-

Oral gavage needles (18-20 gauge, with a ball tip)

-

Syringes (1-3 mL)

-

Male Wistar or Sprague-Dawley rats (or specific hypertensive strains like SHR or Dahl-S)

Protocol Steps:

-

Animal Acclimatization:

-

Hypertension Induction (Example: L-NAME Model):

-

Preparation of this compound Suspension:

-

Calculate the total amount of this compound required based on the number of rats, their average body weight, the desired dose, and the duration of the study. A commonly used dose is 2 mg/kg/day.[1][6] Other studies have used doses ranging from 1 mg/kg/day to 10 mg/kg/day.[13][15]

-

Weigh the required amount of this compound powder accurately.

-

Prepare the 0.5% Na-CMC vehicle solution.

-

Gradually add the this compound powder to the vehicle while continuously stirring with a magnetic stir bar to ensure a homogenous suspension. Gentle trituration with a mortar and pestle may be necessary to break up any clumps.

-

Prepare the suspension fresh daily to ensure stability and accurate dosing.

-

-

This compound Administration (Oral Gavage):

-

Gently restrain the rat.

-

Measure the appropriate volume of the this compound suspension into a syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

-

Administer the this compound or vehicle once daily, typically in the morning, for the duration of the study (e.g., 28 days).[1][6]

-

-

Monitoring and Data Collection:

-

Measure systolic and diastolic blood pressure and heart rate at baseline and at regular intervals (e.g., weekly) throughout the study using a non-invasive tail-cuff method.[9] Acclimate the rats to the restraining device for several days prior to the first measurement to minimize stress.[9]

-

At the end of the study, collect 24-hour urine samples for the analysis of proteinuria and creatinine clearance.[1][6]

-

Collect blood samples for the measurement of serum urea, creatinine, and angiotensin II levels.[1][6]

-

Harvest kidneys and hearts for histopathological examination (e.g., assessment of glomerulosclerosis, tubular degeneration, and cardiac hypertrophy) and molecular analysis.[1][16]

-

Mechanism of Action: Dual Blockade of L- and N-Type Calcium Channels

This compound's therapeutic effects stem from its unique ability to block both L-type and N-type calcium channels. This dual action provides a more comprehensive approach to managing hypertension compared to traditional L-type CCBs.

Caption: this compound's dual blockade of L- and N-type calcium channels leads to vasodilation and reduced sympathetic activity.

Expected Outcomes and Data Interpretation

Treatment with this compound in hypertensive rat models is expected to yield the following outcomes:

| Parameter | Expected Outcome in this compound-Treated Group | Interpretation | References |

| Blood Pressure | Significant reduction in both systolic and diastolic blood pressure compared to the vehicle-treated hypertensive group. | Demonstrates the antihypertensive efficacy of this compound. | [15][19] |

| Heart Rate | Minimal to no increase in heart rate (absence of reflex tachycardia). | A key advantage of N-type calcium channel blockade, which suppresses sympathetic activation.[19][20] | [19][20] |

| Renal Function | Reduction in proteinuria and improvement in creatinine clearance.[1][6] | Indicates the renoprotective effects of this compound, potentially through modulation of the renal renin-angiotensin system and reduction of glomerular damage.[1][6][8] | [1][6][8] |

| Biochemical Markers | Decreased plasma and urinary levels of angiotensin II and norepinephrine.[1][17] | Confirms the inhibitory effect of this compound on the renin-angiotensin-aldosterone system and the sympathetic nervous system.[1][17] | [1][17] |

| Histopathology | Attenuation of glomerular sclerosis, tubular degeneration, and cardiac hypertrophy.[1][16] | Provides evidence of end-organ protection conferred by this compound treatment. | [1][16] |

Conclusion

This compound's unique dual L/N-type calcium channel blocking activity makes it a compelling compound for hypertension research. The protocols and insights provided in these application notes offer a robust framework for investigating its therapeutic potential in preclinical hypertensive rat models. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, contributing to a deeper understanding of this compound's role in cardiovascular and renal protection.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. droracle.ai [droracle.ai]

- 6. This compound: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comprehensive Insight on Pharmacological Properties of Cilnidip...: Ingenta Connect [ingentaconnect.com]

- 8. [PDF] this compound: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijpbs.com [ijpbs.com]

- 13. ovid.com [ovid.com]

- 14. Hypertension model in rats - Enamine [enamine.net]

- 15. This compound improves spontaneously hypertensive rat coronary hemodynamics without altering cardiovascular mass and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of the effects of this compound and amlodipine on cardiac remodeling and diastolic dysfunction in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The N- and L-type calcium channel blocker this compound suppresses renal injury in dahl rats fed a high-sucrose diet, an experimental model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The N-type and L-type calcium channel blocker this compound suppresses renal injury in Dahl rats fed a high-salt diet | Semantic Scholar [semanticscholar.org]

- 19. verification.fda.gov.ph [verification.fda.gov.ph]

- 20. Effects of this compound, a novel dihydropyridine calcium antagonist, on autonomic function, ambulatory blood pressure and heart rate in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Cilnidipine's Effect on Intracellular Calcium Using Fluorescence Microscopy: An Application Note

Introduction: Elucidating the Dual-Action Mechanism of Cilnidipine on Intracellular Calcium

This compound is a fourth-generation dihydropyridine calcium channel blocker that distinguishes itself through a unique dual-action mechanism. It inhibits both L-type and N-type voltage-gated calcium channels.[1][2] The blockade of L-type calcium channels, predominantly found in vascular smooth muscle cells, leads to vasodilation and a subsequent reduction in blood pressure.[1][3] Uniquely, its antagonism of N-type calcium channels, located at sympathetic nerve terminals, suppresses the release of norepinephrine, thereby mitigating the reflex tachycardia often associated with other dihydropyridine calcium channel blockers.[3]

The therapeutic efficacy of this compound is intrinsically linked to its ability to modulate intracellular calcium ([Ca²⁺]i) homeostasis. Calcium ions are pivotal second messengers, governing a multitude of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.[4][5] Consequently, the precise measurement of [Ca²⁺]i in response to this compound is crucial for understanding its pharmacological effects at a cellular level and for the development of novel therapeutics.

Fluorescence microscopy, coupled with the use of calcium-sensitive fluorescent indicators, offers a powerful and widely adopted method for the real-time, quantitative analysis of [Ca²⁺]i dynamics in living cells.[6][7] Among the available indicators, Fura-2 AM, a ratiometric dye, is particularly well-suited for these studies.[4][7] Its ratiometric nature, where the fluorescence excitation maximum shifts upon binding to calcium, allows for the accurate determination of [Ca²⁺]i, largely independent of variations in dye concentration, cell thickness, and photobleaching.[7]

This application note provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on measuring the effect of this compound on intracellular calcium using Fura-2 AM and fluorescence microscopy. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into data analysis and interpretation, ensuring a robust and reproducible experimental workflow.

Core Principles: Ratiometric Calcium Imaging with Fura-2 AM

Fura-2 AM is a cell-permeant acetoxymethyl (AM) ester derivative of the ratiometric calcium indicator Fura-2.[4] The lipophilic AM ester group facilitates its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now membrane-impermeant Fura-2 in the cytoplasm.[4]